molecular formula C18H26BrNO3 B1665316 Atropine methylbromide CAS No. 2870-71-5

Atropine methylbromide

Cat. No. B1665316
CAS RN: 2870-71-5
M. Wt: 384.3 g/mol
InChI Key: XMLNCADGRIEXPK-ZNHDNBJUSA-M
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Description

Atropine methylbromide is a quaternary ammonium compound . It’s used as a treatment adjunct in peptic ulcer, but its use has been replaced by more effective agents . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .


Synthesis Analysis

The synthesis of Atropine in flow involves an unusual hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process uses a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .


Molecular Structure Analysis

Atropine’s most stable geometry was determined using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set . A variety of energetic molecular parameters were calculated, such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .


Chemical Reactions Analysis

The reaction screening and optimization of continuous-flow Atropine synthesis involved a successful preparative electrospray (ES) pathway for the synthesis of the phenylacetyl ester intermediate . The process was optimized for solvent in both the preparative ES and microfluidics flow systems .

Scientific Research Applications

Parasympathomimetic Activity

Atropine methylbromide has been studied for its parasympathomimetic effects, particularly in relation to heart rate acceleration and prolongation of P-R intervals. It has shown peripheral parasympathomimetic effects on the heart. This research suggests a potential application in studying heart rate modulation and cardiac functions (Kottmeier & Gravenstein, 1968).

Effects on Cortical Acetylcholine Output and EEG

This compound's influence on cortical acetylcholine output and electroencephalogram (EEG) patterns has been observed. This derivative is less effective than atropine sulfate in producing high voltage EEG but is relatively active in increasing acetylcholine output. These findings open avenues for research into brain function and neurotransmitter interactions (Szerb, 1964).

Comparative Pharmacological Evaluation

This compound has been compared with atropine in pharmacological studies to evaluate their relative potency in terms of spasmolytic, mydriatic, and antisialagogue effects. This comparative approach is essential for understanding the nuanced differences in the actions of similar compounds (Cahen & Tvede, 1952).

End-Organ Specificity Comparison

Research comparing this compound with other anticholinergic drugs has provided insights into their differential effects on various end-organs such as heart rate, salivary secretion, and pupil size. This is vital for understanding drug-specific actions on different body systems (Herxheimer, 1958).

Reversal of Neuromuscular Block

Studies have compared this compound with other anticholinergics in their role in reversing residual nondepolarising neuromuscular block, providing insights into the clinical applications of these compounds in anesthesia and surgery (Dworacek, Rupreht, Bode, & Walhout, 1987).

Antinociceptive Effects

Investigations into the antinociceptive (pain-relieving) effects of atropine and this compound have shed light on the complex interactions between cholinergic systems and pain perception. This research is pivotal in pain management and the development of new analgesics (Ghelardini, Malmberg-Aiello, Giotti, Malcangio, & Bartolini, 1990).

Peripheral Autonomic Mechanisms in Conditioning

This compound has been used to explore the role of the peripheral autonomic nervous system in classical conditioning, contributing to our understanding of the interplay between autonomic and somatic systems (Albiniak & Powell, 1980).

Muscarinic Receptor Blockade and Myopia Treatment

Research has explored atropine's role in the treatment of myopia, highlighting its differential effects on various parts of the eye and suggesting potential applications in vision-related therapy (Cristaldi, Olivieri, Pezzino, Spampinato, Lupo, Anfuso, & Rusciano, 2020).

Mechanism of Action

Target of Action

Atropine methylbromide, like its close relatives homthis compound and atropine , is a muscarinic acetylcholine receptor antagonist . These receptors are the primary targets of this compound. They play a crucial role in transmitting signals in the nervous system, particularly in the parasympathetic nervous system .

Mode of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with acetylcholine, the natural ligand for these receptors, for binding sites. By binding to these receptors, this compound prevents acetylcholine from exerting its effects . This results in a decrease in parasympathetic activity .

Biochemical Pathways

The antagonistic action of this compound on muscarinic acetylcholine receptors affects various biochemical pathways. For instance, it can reduce the motility and secretory activity of the gastrointestinal system . It may also have a slight relaxant action on the bile ducts and gallbladder .

Pharmacokinetics

The method of administration can significantly impact the bioavailability of the drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on muscarinic acetylcholine receptors. This can lead to effects such as pupil dilation, decreased sweating, and increased heart rate . In larger doses, it can decrease the motility of the gastrointestinal and urinary tracts and inhibit gastric acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is evidence to suggest that environmental factors play a crucial role in the development of school-age onset myopia , a condition that can be treated with atropine and related compounds .

Safety and Hazards

Atropine is harmful if swallowed or inhaled . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Atropine has potential as an inhibitor of AKR1B1 and could be used as a parent compound for the synthesis of more potent leads for the treatment of colon cancer associated with the sudden expression of AKR1B1 .

properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLNCADGRIEXPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2870-71-5
Record name Mintussin
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Record name 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, bromide (1:1), (3-endo)-
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Record name N-methylatropinium bromide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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